molecular formula C12H15NO2 B2900272 N-(4-methoxyphenyl)pent-4-enamide CAS No. 632326-58-0

N-(4-methoxyphenyl)pent-4-enamide

Cat. No.: B2900272
CAS No.: 632326-58-0
M. Wt: 205.257
InChI Key: BXDDAPSJSKKDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)pent-4-enamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pent-4-enamide moiety

Mechanism of Action

Action Environment

The action, efficacy, and stability of N-(4-methoxyphenyl)pent-4-enamide can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing N-(4-methoxyphenyl)pent-4-enamide involves the direct N-dehydrogenation of the corresponding amides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope, making it a versatile method for producing enamides.

Industrial Production Methods

This method overcomes the intrinsic low electrophilicity of amides and allows for the efficient production of enamides .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)pent-4-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-(4-methoxyphenyl)pent-4-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a pent-4-enamide moiety.

    N-(4-methoxyphenyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.

Uniqueness

N-(4-methoxyphenyl)pent-4-enamide is unique due to its specific combination of a methoxy group, phenyl ring, and pent-4-enamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research .

Properties

IUPAC Name

N-(4-methoxyphenyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-4-5-12(14)13-10-6-8-11(15-2)9-7-10/h3,6-9H,1,4-5H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDAPSJSKKDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.